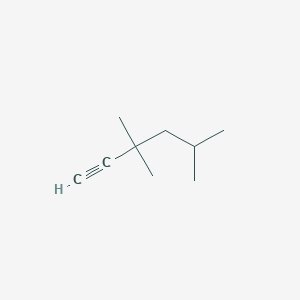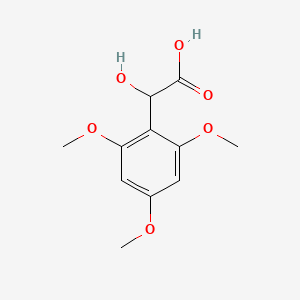
2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with hydrazinylmethyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-oxazole typically involves the reaction of 4,5-dimethyl-1,3-oxazole with hydrazine derivatives. One common method is the condensation reaction between 4,5-dimethyl-1,3-oxazole-2-carbaldehyde and hydrazine hydrate under reflux conditions in ethanol. The reaction proceeds smoothly, yielding the desired product in good yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce hydrazones.
Wissenschaftliche Forschungsanwendungen
2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-oxazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-thiazole
- 2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-imidazole
- 2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-pyrazole
Comparison: Compared to these similar compounds, 2-(Hydrazinylmethyl)-4,5-dimethyl-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C6H11N3O |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(4,5-dimethyl-1,3-oxazol-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H11N3O/c1-4-5(2)10-6(9-4)3-8-7/h8H,3,7H2,1-2H3 |
InChI-Schlüssel |
DTIADCFKRPYPLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)CNN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




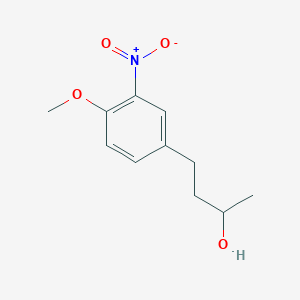

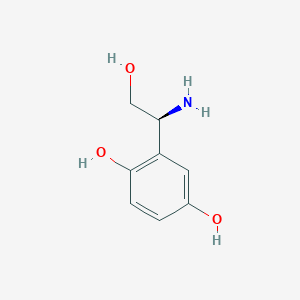
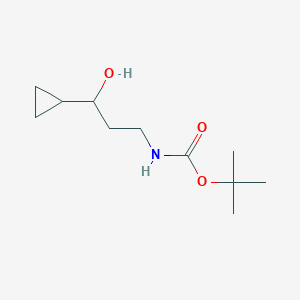
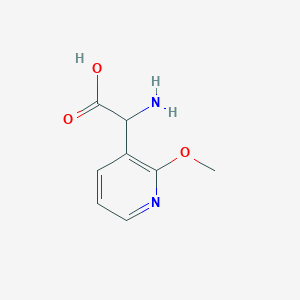


![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)

